molecular formula C8H12O6 B6320622 5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 143004-82-4

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B6320622
CAS No.: 143004-82-4
M. Wt: 204.18 g/mol
InChI Key: QDCLIEXYHDLWGC-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with a unique structure that includes a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves the reaction of dimethyl malonate with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.

    Medicinal Chemistry: It can be used as a starting material for the development of new drugs or as a reference compound in studies related to dioxolane-containing medicinal agents.

    Biological Studies: The compound’s reactivity and functional groups make it a valuable tool in studying biochemical pathways and interactions.

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The dioxolane ring and ester groups are reactive sites that can interact with other molecules, leading to the formation of new compounds. These interactions can influence molecular targets and pathways, making the compound useful in studying reaction mechanisms and biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound has a similar ester group but features a furan ring instead of a dioxolane ring.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares the dioxolane ring but has a hydroxyl group instead of an ester group.

Properties

IUPAC Name

5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLIEXYHDLWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1.23 mL of dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in 12 mL of methanol was added slowly 3.0 mL of 2 mol/L sodium hydroxide solution under ice-cooling. After being stirred at room temperature for 24 hours, the reaction mixture was concentrated under reduced pressure, and the residue was diluted with 15 ml of water. After the mixture was washed with diethyl ether, acidified by addition of 4 mL of 2 mol/L hydrochloric acid. After the aqueous layer was extracted with dichloromethane, the organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 0.686 g of 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid monomethyl ester.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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